Cas no 393831-77-1 (N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide)

N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 化学的及び物理的性質
名前と識別子
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- N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide
- Pyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, 3,4-dihydro-N-(phenylmethyl)-1-(2-thienyl)-
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- インチ: 1S/C19H19N3S2/c23-19(20-14-15-6-2-1-3-7-15)22-12-11-21-10-4-8-16(21)18(22)17-9-5-13-24-17/h1-10,13,18H,11-12,14H2,(H,20,23)
- InChIKey: MRIYDMWXBFWLNO-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CN1CCN(C(NCC1=CC=CC=C1)=S)C2C1SC=CC=1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 530.8±60.0 °C(Predicted)
- 酸性度係数(pKa): 14.95±0.40(Predicted)
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0533-0379-3mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-20μmol |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-4mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-30mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-50mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-10mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-75mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-5mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-25mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0533-0379-1mg |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-77-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamideに関する追加情報
Recent Advances in the Study of N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide (CAS: 393831-77-1)
N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide (CAS: 393831-77-1) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolopyrazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
The synthesis of N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide involves a multi-step process that includes the condensation of thiophene-2-carbaldehyde with a pyrrolopyrazine precursor, followed by benzylation and carbothioamide formation. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for further biological evaluation. Computational studies have also provided insights into the compound's binding affinity and selectivity towards specific biological targets.
In vitro and in vivo studies have demonstrated that N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide exhibits potent inhibitory activity against a range of enzymes, including kinases and proteases. Its ability to disrupt protein-protein interactions has been particularly noteworthy, as it opens new avenues for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders. Furthermore, the compound has shown favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Recent research has also explored the structural-activity relationship (SAR) of N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide, leading to the identification of key functional groups that contribute to its biological activity. Modifications to the benzyl and thiophene moieties have been shown to enhance its potency and selectivity, while reducing off-target effects. These findings have paved the way for the design of next-generation analogs with improved therapeutic profiles.
Despite these promising developments, challenges remain in the clinical translation of N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide. Issues such as toxicity, drug-drug interactions, and formulation stability need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound towards commercialization.
In conclusion, N-benzyl-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide represents a promising candidate for drug development, with its unique chemical structure and versatile biological activities. Continued research efforts are expected to uncover new applications and optimize its therapeutic potential, making it a valuable addition to the arsenal of chemical biology tools and medicinal agents.
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